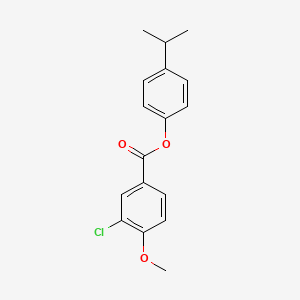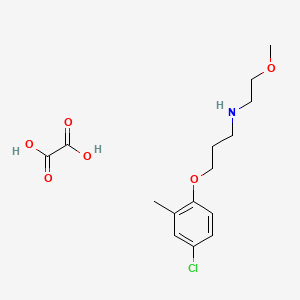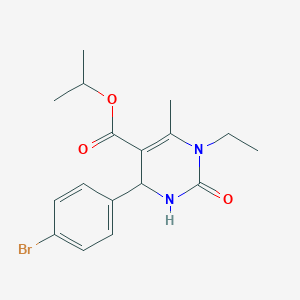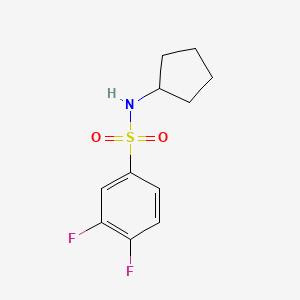![molecular formula C20H26O3 B4985862 1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B4985862.png)
1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene is an organic compound with a complex structure, characterized by the presence of an ethoxyphenoxy group attached to a butoxy chain, which is further connected to a dimethylbenzene core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-(4-ethoxyphenoxy)butanol: This step involves the reaction of 4-ethoxyphenol with 1,4-dibromobutane under basic conditions to form the butoxy linkage.
Final Coupling: The final step involves the coupling of 4-(4-ethoxyphenoxy)butanol with 2,3-dimethylbenzene under acidic or catalytic conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as higher temperatures, pressures, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems may also be employed to streamline the synthesis process.
化学反应分析
Types of Reactions: 1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products:
Oxidation: Formation of ethoxybenzoic acid or ethoxybenzaldehyde.
Reduction: Formation of ethoxyphenol or ethoxybenzene.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the original compound.
科学研究应用
1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene involves its interaction with specific molecular targets. The ethoxyphenoxy group can interact with enzymes or receptors, modulating their activity. The butoxy chain and dimethylbenzene core contribute to the compound’s overall hydrophobicity, affecting its cellular uptake and distribution. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- 1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene
- 1-[4-(4-ethoxyphenoxy)butoxy]-2-nitrobenzene
- 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene
Comparison: 1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for distinct applications in research and industry.
属性
IUPAC Name |
1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-21-18-10-12-19(13-11-18)22-14-5-6-15-23-20-9-7-8-16(2)17(20)3/h7-13H,4-6,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDFVUCZVWOHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-biphenylyl)-5-(3-methoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4985783.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4985799.png)
![N-[(E)-3-(3-acetylanilino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B4985807.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4985812.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4985820.png)

![[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N'-(2-phenylethyl)carbamimidothioate](/img/structure/B4985853.png)
![2-{4-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL](/img/structure/B4985867.png)


![1-[4-[3-[[(6-methoxy-2H-chromen-3-yl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone](/img/structure/B4985879.png)
![1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methyl-2-nitrobenzene](/img/structure/B4985887.png)
![4-butoxy-N-[(3-chlorophenyl)carbamothioyl]benzamide](/img/structure/B4985894.png)
